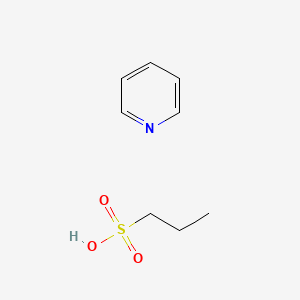

Pyridinium propanesulfonate

Description

Contextualizing Zwitterionic Compounds and Sulfobetaines in Contemporary Chemistry

Sulfobetaines represent a prominent class of zwitterionic compounds. researchgate.netwikipedia.org They are defined by the presence of a positively charged quaternary ammonium (B1175870) cation and a negatively charged sulfonate group. oaepublish.comwikipedia.org This specific combination of functional groups makes sulfobetaines and their polymeric forms (polysulfobetaines) exceptionally valuable in modern chemistry and materials science. wikipedia.org One of their most researched properties is their resistance to nonspecific protein adsorption and biofilm formation, a phenomenon known as antifouling. oaepublish.comresearchgate.net This makes them ideal for modifying surfaces in biomedical applications, such as medical implants, drug delivery systems, and blood-contacting devices, to improve biocompatibility and reduce adverse biological responses. researchgate.netwikipedia.orgnih.gov In biochemistry, their ability to increase the solubility and stability of proteins without acting as detergents is highly prized. chemimpex.com

Evolution of Pyridinium (B92312) Propanesulfonate in Interdisciplinary Scientific Inquiry

The study and application of Pyridinium propanesulfonate have grown significantly, marking its evolution as a key compound in various interdisciplinary fields. Its synthesis is typically achieved through the quaternization of pyridine (B92270) with 1,3-propanesultone, a straightforward reaction that involves nucleophilic ring-opening of the sultone by the pyridine nitrogen. chemicalbook.comchemicalbook.com The reaction is often conducted in an organic solvent such as ethyl acetate. chemicalbook.com

The compound's unique properties, summarized in the table below, have driven its adoption across diverse scientific disciplines.

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 3-(1-Pyridinio)-1-propanesulfonate | sigmaaldrich.com |

| Synonyms | 1-(3-Sulfopropyl)pyridinium betaine (B1666868), PPS, NDSB-201 | sigmaaldrich.comchemicalbook.com |

| CAS Number | 15471-17-7 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₁NO₃S | sigmaaldrich.compengnuochemical.com |

| Molecular Weight | 201.24 g/mol | sigmaaldrich.compengnuochemical.com |

| Appearance | White crystalline powder | chemicalbook.compengnuochemical.com |

| Melting Point | 275-277 °C | chemicalbook.compengnuochemical.com |

| Water Solubility | 240.5 g/L at 25°C | chemicalbook.com |

Initially recognized for its utility in biochemical research, this compound serves as a non-detergent zwitterionic buffer. chemimpex.comlookchem.com It is employed to maintain stable pH conditions and is particularly useful for solubilizing and stabilizing enzymes and proteins, preserving their native structure and preventing aggregation during experiments. chemimpex.comguidechem.comlookchem.com Its low ultraviolet absorbance is an added advantage in spectrophotometric assays.

Beyond biochemistry, its applications have expanded into electrochemistry and materials science. It is used as a high-efficiency leveling agent in bright nickel electroplating processes, contributing to smooth and uniform metal deposition. guidechem.comchemicalbook.comlookchem.com Furthermore, this compound is a precursor for creating water-stable, Brønsted acidic task-specific ionic liquids (TSILs). sigmaaldrich.comchemicalbook.com These TSILs have shown potential as catalysts in various organic transformations, including the dehydration of glycerol (B35011) to acrolein and the synthesis of esters like isoamyl isovalerate. sigmaaldrich.comguidechem.comchemicalbook.com The broader family of pyridinium salts is recognized for its versatility in organic synthesis, acting as catalysts, reagents, and radical precursors. sioc-journal.cnresearchgate.netacs.org

The interdisciplinary journey of this compound showcases how a fundamental molecular structure can be leveraged to address challenges in fields ranging from protein science to industrial chemistry.

| Field of Inquiry | Specific Application | Reference |

|---|---|---|

| Biochemistry | Non-detergent zwitterionic buffer for pH stability; solubilization and stabilization of proteins and enzymes. | chemimpex.comguidechem.comlookchem.com |

| Analytical Chemistry | Used in electrophoresis and as an ion-pairing reagent in liquid chromatography. | chemimpex.comguidechem.com |

| Electrochemistry / Industrial Chemistry | High-efficiency leveling agent in nickel electroplating. | guidechem.comchemicalbook.comlookchem.com |

| Catalysis / Organic Synthesis | Component of Brønsted acid ionic liquid catalysts for reactions like glycerol dehydration. | sigmaaldrich.comchemicalbook.comlookchem.com |

| Materials Science | Preparation of water-stable, SO₃H-functionalized Brønsted acidic task-specific ionic liquids (TSILs). | sigmaaldrich.comchemicalbook.com |

Properties

CAS No. |

68214-76-6 |

|---|---|

Molecular Formula |

C8H13NO3S |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

propane-1-sulfonic acid;pyridine |

InChI |

InChI=1S/C5H5N.C3H8O3S/c1-2-4-6-5-3-1;1-2-3-7(4,5)6/h1-5H;2-3H2,1H3,(H,4,5,6) |

InChI Key |

XSUMSESCSPMNPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)O.C1=CC=NC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridinium Propanesulfonate and Its Derivatives

Precision Synthesis via Nucleophilic Quaternization and Ring-Opening Alkylation

The most established and direct method for synthesizing 3-(1-Pyridinio)-1-propanesulfonate involves the nucleophilic quaternization of pyridine (B92270) with 1,3-propanesultone. chemicalbook.com This reaction is a classic example of an SN2-type mechanism where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the terminal carbon of the 1,3-propanesultone. This nucleophilic attack leads to the simultaneous alkylation of the pyridine and the ring-opening of the cyclic sulfonate ester (sultone).

The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sultone. Various organic solvents can be employed, with reaction conditions optimized to maximize yield and purity. For instance, the reaction can be carried out in toluene, ethyl acetate, or dioxane at elevated temperatures. chemicalbook.comgoogle.com A typical procedure involves dissolving 1,3-propanesultone in a suitable solvent, such as ethyl acetate, and then adding a solution of pyridine dropwise at a controlled temperature, often around 60°C. chemicalbook.com The reaction mixture is then held at this temperature for a period to ensure complete reaction, yielding the zwitterionic product which often precipitates from the solution and can be isolated by filtration. chemicalbook.comgoogle.com Yields for this method are generally high, often falling in the 80-92% range under optimized conditions.

Table 1: Selected Conditions for Nucleophilic Quaternization and Ring-Opening Alkylation

| Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield | Reference |

|---|---|---|---|---|

| Ethyl Acetate | 60 | 2 | 86.0% | chemicalbook.com |

| Toluene | Elevated | Not Specified | Not Specified | |

| 1,4-Dioxane | 100 | 1 | Not Specified (Wet cake ~280g from 122g sultone) | google.com |

Innovative Solvent-Free and Greener Synthetic Approaches

In line with the principles of green chemistry, significant research has focused on developing more sustainable methods for the synthesis of pyridinium (B92312) salts, including pyridinium propanesulfonate. These innovative approaches aim to reduce or eliminate the use of hazardous organic solvents, decrease energy consumption, and simplify workup procedures. researchgate.netsrce.hr

Mechanochemical Synthesis: A prominent solvent-free method is mechanochemistry, which uses mechanical energy, such as ball-milling, to induce chemical reactions. The synthesis of this compound has been successfully achieved by ball-milling pyridine directly with 1,3-propanesultone at room temperature, resulting in a 78% yield in just two hours. This method avoids the need for solvents and external heating, offering significant environmental and efficiency advantages. srce.hr

Microwave- and Ultrasound-Assisted Synthesis: Both microwave (MW) and ultrasound (US) irradiation have been employed as energy-efficient alternatives to conventional heating. srce.hrnih.gov Microwave-assisted quaternization reactions are often significantly faster, reducing reaction times from hours to minutes, and frequently result in higher yields. srce.hrresearchgate.net Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields compared to traditional methods. nih.gov

Alternative Solvent Systems: The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, has been explored as a greener alternative to volatile and toxic organic solvents. srce.hrresearchgate.net While these reactions can be effective, optimization is often required, as yields can sometimes be lower than those achieved with conventional solvents or microwave assistance. srce.hr

Table 2: Comparison of Conventional and Greener Synthetic Methodologies

| Method | Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional (Solution-Phase) | Toluene, elevated temp. | 85% | Established method | |

| Mechanochemical (Solid-State) | Ball-milling, 25°C, 2h | 78% | Solvent-free, low energy | |

| Microwave-Assisted | Acetone, MW irradiation | Up to 98% | Rapid, high yields | srce.hr |

| Ultrasound-Assisted | Acetone, US irradiation | Higher than conventional | Improved efficiency | srce.hr |

| Deep Eutectic Solvents (DES) | Choline Chloride:Urea, 80°C, 3h | Significantly lower yields | Greener solvent alternative | srce.hr |

Electrochemical and Oxidative C-H Functionalization Routes for Pyridinium Salt Precursors

The synthesis of advanced pyridinium architectures often requires precursors that are themselves functionalized. Electrochemical and oxidative C-H functionalization methods provide powerful tools for modifying the pyridine ring prior to quaternization. acs.orgtemple.edu These techniques allow for the direct introduction of various functional groups onto the pyridine core, bypassing traditional multi-step synthetic sequences.

Electrochemical Synthesis: Electrochemistry offers a unique, reagent-free method for activating C-H bonds and forming new bonds. temple.edu For instance, the electrochemical oxidation of arenes in the presence of pyridine can generate electrophilic radical cations that are subsequently trapped by the pyridine to form N-aryl pyridinium salts. temple.edu Similarly, electrochemical methods have been used to synthesize N-benzyl collidinium salts and to graft pyridinium moieties onto surfaces through the reduction of in-situ generated pyridinium species. temple.edunih.govacs.org These approaches avoid the need for external chemical oxidants, representing a greener and often more efficient strategy. temple.edursc.org

Oxidative C-H Functionalization: Transition-metal catalysis is a cornerstone of modern C-H functionalization. Palladium-catalyzed reactions, in particular, have been extensively developed for the selective arylation and alkenylation of pyridine N-oxides. acs.orgbeilstein-journals.org The N-oxide acts as a directing group, facilitating the activation of the C-H bond at the C2 position. acs.orgnih.gov This allows for the precise installation of aryl or vinyl groups. Following the C-H functionalization, the N-oxide can be removed to yield the functionalized pyridine, which is then available for subsequent reactions, such as quaternization to form a sulfonate derivative. Other transition metals, including rhodium and iridium, have also been employed in catalytic systems for the C-H activation of pyridines. nih.gov

Regioselective Synthesis of Advanced Pyridinium-Sulfonate Architectures

Controlling the position of substituents on the pyridine ring is crucial for creating complex, tailored pyridinium-sulfonate structures. Regioselectivity—the ability to functionalize a specific position on the ring—is a significant challenge due to the inherent reactivity of the different C-H bonds in the pyridine heterocycle. nih.gov

A highly effective strategy for controlling regioselectivity involves the use of a removable blocking group. For example, a fumarate-derived group can be temporarily installed on the pyridine nitrogen. This blocking group deactivates the typically more reactive C2 and C6 positions, thereby directing subsequent reactions, such as a Minisci radical alkylation, to the C4 position with excellent selectivity. nih.gov After the C4-alkylation is complete, the blocking group can be easily removed, yielding a C4-functionalized pyridine. This intermediate can then be quaternized with 1,3-propanesultone to produce a C4-substituted this compound.

Table 3: Examples of Regioselective C-4 Alkylation of Pyridine via a Blocking Group Approach

| Starting Carboxylic Acid (Radical Precursor) | Resulting 4-Substituted Pyridine | Yield (Two Steps) | Reference |

|---|---|---|---|

| Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 72% | nih.gov |

| Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 90% | nih.gov |

| Pivalic acid | 4-(tert-Butyl)pyridine | 78% | nih.gov |

| 4-Methoxybenzoic acid | 4-(4-Methoxyphenyl)pyridine | 65% | nih.gov |

This combination of regioselective C-H functionalization followed by nucleophilic quaternization provides a modular and powerful route to a wide array of advanced pyridinium-sulfonate architectures, enabling the fine-tuning of their chemical and physical properties for various applications.

Elucidation of Reaction Mechanisms and Pathways Involving Pyridinium Propanesulfonate

Quantum-Chemical and Computational Insights into Reactivity

Computational chemistry offers powerful tools to model and predict the behavior of pyridinium (B92312) propanesulfonate. Through methods like Density Functional Theory (DFT) and molecular dynamics, researchers can visualize molecular interactions and quantify energetic barriers for chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. scienceopen.com

Electrostatic potential (ESP) mapping is a computational technique used to predict the reactive sites of a molecule. uni-muenchen.deresearchgate.net For pyridinium propanesulfonate, ESP maps reveal the distribution of charge, highlighting the electron-rich and electron-poor regions that are susceptible to nucleophilic and electrophilic attacks, respectively. researchgate.net The sulfonate group, being electron-withdrawing, creates a distinct electronic profile that influences the molecule's reactivity. ESP minima located at the sulfonate group are correlated with higher nucleophilic reactivity.

Transition-state analysis, often performed in conjunction with ESP mapping, elucidates the pathway of a chemical reaction. For instance, in the synthesis of this compound from pyridine (B92270) and 1,3-propanesultone, computational studies identify the geometry of the transition state. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the sultone, while the sulfonate group stabilizes the intermediate through charge delocalization. This analysis helps in understanding how factors like solvent and temperature can be optimized to favor the formation of the desired zwitterionic product.

Table 1: Computational Data for the Synthesis of this compound

This table summarizes key parameters derived from computational studies on the reaction between pyridine and 1,3-propanesultone.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 98.3–112.7 kJ/mol | Energy barrier for the reaction; varies with solvent polarity. | |

| N-C Bond Distance (Transition State) | 2.08 Å | Distance between pyridine nitrogen and sultone carbon in the transition state. | |

| C-O Bond Cleavage (Transition State) | 1.98 Å → 2.54 Å | Elongation of the sultone's C-O bond during the transition. | |

| ESP of Pyridine Nitrogen | -138.7 to -176.8 kJ/mol | Indicates strong nucleophilic character. | |

| ESP of Sultone C2 Atom | +84.2 kJ/mol | Indicates strong electrophilic character. |

Density Functional Theory (DFT) is a robust computational method for studying the electronic structure and reactivity of molecules. scienceopen.commdpi.com DFT calculations are instrumental in investigating catalytic cycles where pyridinium-based compounds act as catalysts. researchgate.netmdpi.com For example, in the electrochemical reduction of carbon dioxide, pyridinium derivatives have been proposed as catalysts. rsc.orgosti.gov

DFT studies can model the entire catalytic cycle, including the adsorption of reactants, the formation of intermediates, and the desorption of products. researchgate.net These calculations provide insights into reaction energetics, helping to identify the rate-determining step and understand how the catalyst facilitates the reaction. mdpi.commdpi.com For pyridinium-based catalysts, DFT reveals that the pyridinium nitrogen can serve as a binding site, and the electronic properties of the ring can be tuned by substituents to optimize catalytic activity. osti.gov The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor in determining chemical reactivity. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the complex intermolecular interactions that govern the behavior of this compound in solution or in the solid state. researchgate.netdovepress.com These simulations model the movement of atoms over time, revealing how molecules interact with each other and with their environment. dovepress.com

For pyridinium-based ionic liquids, MD simulations have been used to understand the structure of the liquid, including the formation of hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.netacs.org These non-covalent interactions are crucial for the physical properties and reactivity of the compound. acs.org The sulfonate group can form ionic bonds and hydrogen bonds, while the pyridinium ring facilitates π-π interactions, which are important for stabilizing complexes with other molecules. MD simulations can thus provide a detailed understanding of solvation effects and the organization of molecules in condensed phases. researchgate.net

Electrochemical Mechanistic Studies of Pyridinium Redox Behavior

The pyridinium moiety is redox-active, meaning it can undergo electron transfer reactions. Electrochemical studies, such as cyclic voltammetry, provide critical information about the redox potentials, electron transfer kinetics, and the stability of the resulting radical species. cam.ac.uknih.gov

The kinetics of electron transfer to and from the pyridinium cation are a key aspect of its electrochemistry. jcsp.org.pk Studies using cyclic voltammetry have determined heterogeneous electron transfer rate constants for various pyridinium compounds. jcsp.org.pk A crucial finding is that the electrochemical behavior of pyridinium is highly dependent on the electrode material. rsc.org

For example, the reduction potential of pyridinium is significantly different on a platinum electrode compared to silver, gold, or copper electrodes. rsc.org On platinum, the reduction occurs at approximately -0.58 V vs. SCE and shows electrochemical reversibility, a feature not observed on the other metals where the reduction potential is about 400 mV more negative. rsc.org This surface dependence suggests that the interaction between the pyridinium ion and the electrode surface plays a critical role in the electron transfer process, possibly involving adsorption of the ion onto the electrode. rsc.orgrsc.org

Table 2: Electrochemical Properties of Pyridinium on Different Electrodes

This table presents the reduction potentials of pyridinium on various electrode materials as determined by electrochemical experiments.

| Electrode Material | Reduction Potential (V vs. SCE) | Key Observation | Reference |

|---|---|---|---|

| Platinum (Pt) | ~ -0.58 V | Shows electrochemical reversibility. | rsc.org |

| Silver (Ag) | ~ -0.98 V | Potential is ~400 mV more negative than on Pt. | rsc.org |

| Gold (Au) | ~ -0.98 V | Potential is ~400 mV more negative than on Pt. | rsc.org |

| Copper (Cu) | ~ -0.98 V | Potential is ~400 mV more negative than on Pt. | rsc.org |

In aqueous solutions, the electrochemistry of pyridinium is often coupled with the hydrogen evolution reaction (HER). rsc.orgnii.ac.jp Pyridinium can act as a proton source or a catalyst for HER. The primary event at a platinum electrode is often the one-electron reduction of the acidic proton of the pyridinium ion to form a surface-adsorbed hydrogen atom (a platinum hydride intermediate). osti.gov This species can then either combine to form H₂ gas or participate in other reduction reactions. osti.gov

In the context of CO₂ reduction, the HER is a competing reaction. rsc.org Studies have shown that pyridinium and CO₂ can create an alternative mechanism for hydrogen evolution. rsc.org The presence of CO₂ can shift the potential for the HER, indicating a complex interplay between all species present in the solution. rsc.org It has been observed that pyridinium can be electrochemically hydrogenated at platinum electrodes, forming species like dihydropyridine (B1217469), which are themselves proposed as active catalysts in reactions such as CO₂ reduction. rsc.org This highlights the dual role of pyridinium in electrochemical systems, acting both as a primary redox species and as a mediator in proton-coupled electron transfer pathways that lead to hydrogen evolution or substrate reduction. rsc.org

Polymerization Reaction Mechanisms Initiated by this compound

The polymerization of monomers containing the this compound moiety, such as 4-vinyl this compound, can be initiated through several mechanisms. These pathways allow for the synthesis of zwitterionic polymers with unique properties. The initiation method plays a crucial role in determining the structure and characteristics of the resulting polymer.

Polymerization of zwitterionic monomers like those containing this compound is most commonly achieved through free radical polymerization. mdpi.com This method is highly tolerant of various functional groups, including the ionic moieties present in the monomer, and can often be conducted in aqueous solutions. mdpi.com Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmention chain Transfer (RAFT) polymerization, have been successfully employed for monomers like 4-vinyl this compound. researchgate.netacs.org

In a typical RAFT polymerization, the process involves a conventional free-radical initiator (e.g., AIBN) and a chain transfer agent (CTA). The mechanism proceeds through the following key steps:

Initiation: The initiator thermally decomposes to generate primary radicals, which then react with a monomer molecule to form an active polymer chain.

Chain Transfer: The propagating polymer radical reacts with the CTA. This step is reversible and leads to the formation of a dormant species and a new radical derived from the CTA. This new radical can then initiate a new polymer chain.

Re-initiation: The expelled radical from the CTA initiates the polymerization of other monomer units.

Propagation: Monomer units add to the growing polymer chains.

Equilibrium: A rapid equilibrium is established between the active (propagating) radicals and the dormant species. This equilibrium ensures that all chains grow at a similar rate, leading to polymers with a narrow molecular weight distribution and controlled architecture. acs.org

Table 1: Comparison of Polymerization Mechanisms for Vinyl Pyridinium Monomers

| Feature | Free Radical Polymerization (e.g., RAFT) | Ionic Chain Polymerization |

|---|---|---|

| Initiating Species | Radicals (e.g., from AIBN) | Ions (Cations or Anions) |

| Propagating Center | Carbon-centered radical | Carbocation or Carbanion |

| Solvent Choice | Wide range, including aqueous media mdpi.com | Typically polar solvents to stabilize ions nih.gov |

| Tolerance to Functional Groups | High mdpi.com | Sensitive to protic or electrophilic/nucleophilic groups |

| Control over Polymer Architecture | High with CRP methods like RAFT acs.org | Can be high, but sensitive to impurities |

| Termination | Bimolecular (Coupling or Disproportionation) mdpi.com | Unimolecular rearrangement or reaction with counter-ion |

Radiation-Induced Polymerization Pathways

Radiation-induced polymerization (RIP) offers a catalyst-free method to initiate polymerization at any temperature. pnas.org High-energy radiation, such as gamma rays or electron beams, interacts with the monomer to generate reactive species—ions and free radicals—that can initiate chain growth. nih.govwiley.com The primary advantage of RIP is the ability to decouple the initiation rate from temperature, providing unique control over the polymerization kinetics. wiley.com

For a monomer like vinyl this compound, the interaction with ionizing radiation would lead to the formation of radical cations, radical anions, and excited species. The subsequent reactions of these intermediates initiate the polymerization chain. The process generally proceeds via a free-radical mechanism, as they are the more common reactive species formed in the radiolysis of organic monomers. nih.gov

The key steps in radiation-induced polymerization are:

Primary Event: Ionizing radiation interacts with the monomer (M), producing ions and electrons: M + radiation → M⁺• + e⁻.

Initiation: The resulting radical cations (M⁺•) or radicals formed from subsequent reactions can directly initiate polymerization. Alternatively, the ejected electrons can be captured by monomers to form radical anions (M⁻•), which can also initiate polymerization, although radical pathways are typically dominant. wiley.com

Propagation and Termination: These steps proceed similarly to conventional free-radical polymerization, where the chain grows by the sequential addition of monomer units and terminates through radical combination or disproportionation. mdpi.com

Divergent Reactivity Modalities: One- and Two-Electron Transfer Pathways

The pyridinium moiety in this compound is redox-active and can participate in both one- and two-electron transfer processes, which underpins its diverse reactivity beyond polymerization. This reactivity is centered on the electron-deficient nature of the pyridinium ring.

One-Electron Transfer Pathway: The pyridinium cation is a good electron acceptor and can undergo a one-electron reduction to form a neutral pyridinyl radical. researchgate.net This single-electron transfer (SET) process is fundamental to the role of pyridinium salts as radical precursors in various organic transformations. acs.orgresearchgate.net

Py-R⁺ + e⁻ ⇌ Py-R•

This reversible one-electron transfer is exploited in photoredox and transition metal catalysis, where N-functionalized pyridinium salts are used to generate carbon, nitrogen, or oxygen-centered radicals. acs.org The electrochemical reduction of pyridinium cations has been studied extensively, confirming their ability to accept an electron. nih.govrsc.org The stability and reactivity of the resulting pyridinyl radical depend on the substituents on the ring and the nitrogen atom. Theoretical studies have shown that pyridinyl radicals are key intermediates in processes like the photoelectrocatalytic reduction of CO₂. nih.gov

Two-Electron Transfer Pathway: Pyridinium derivatives can also undergo a two-electron reduction. This process often occurs in two sequential one-electron steps or as a concerted two-electron, one-proton transfer (a dismutation process). mdpi.com The two-electron reduction of the pyridinium ring typically yields a dihydropyridine derivative.

Py-R⁺ + 2e⁻ + H⁺ → Dihydropyridine-R

This pathway is particularly relevant in aqueous media. mdpi.com Recent research on pyridinium-functionalized compounds for applications like aqueous organic flow batteries has highlighted their ability to undergo reversible two-electron storage. wiley.com The mechanism can be complex, often involving proton-coupled electron transfer (PCET), where an electron and a proton are transferred together. wiley.comchemrxiv.org The specific pathway (stepwise electron transfers vs. PCET) and the redox potentials are highly dependent on the pH of the medium and the molecular structure of the pyridinium compound. mdpi.comwiley.com

Table 2: Redox Pathways of the Pyridinium Cation

| Pathway | Description | Product | Key Features |

|---|---|---|---|

| One-Electron Transfer | Reversible reduction of the pyridinium cation. researchgate.net | Pyridinyl Radical | Forms a stable radical species; fundamental to photoredox catalysis. acs.org |

| Two-Electron Transfer | Reduction of the pyridinium cation, often coupled with proton transfer(s). mdpi.com | Dihydropyridine | Can be a stepwise or concerted process; highly pH-dependent. wiley.com |

Advanced Spectroscopic and Spectroelectrochemical Characterization of Pyridinium Propanesulfonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including pyridinium (B92312) propanesulfonate. weebly.com By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established. arkat-usa.org

For 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate, ¹H-NMR spectra provide definitive confirmation of the covalent linkage between the pyridine (B92270) ring and the propane (B168953) sulfonate chain. The aromatic protons on the pyridinium ring typically appear in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm. The integration of the propane chain is confirmed by signals observed in the δ 1.8–2.2 ppm range.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyridinium ring exhibit characteristic shifts, with the quaternary carbon atom directly bonded to the nitrogen appearing at a distinct chemical shift, for instance, around δ 144.2 ppm. The carbons of the propane linker also show specific resonances that confirm the structure. The combination of 1D and 2D NMR techniques like COSY and HMBC can further confirm the assignment of all proton and carbon signals, leaving no ambiguity in the structural elucidation. arkat-usa.orgnih.gov

Table 1: Representative NMR Spectroscopic Data for 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate. This table is interactive. Click on the headers to sort.

| Spectrum Type | Region / Atom | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H-NMR | Pyridinium Aromatic Protons | 8.0 – 9.0 | Confirms the presence of the pyridinium ring. |

| ¹H-NMR | Propane Chain Protons (–CH₂–) | 1.8 – 2.2 | Confirms the integration of the propane linker. |

| ¹³C-NMR | Aromatic Carbons (Cquat) | ~144.2 | Indicates the quaternary carbon of the pyridinium ring. |

| ¹³C-NMR | Propane Chain Carbons | 54.9, 19.7, 15.6 | Corresponds to the three methylene (B1212753) carbons of the propane chain. |

Data sourced from reference . Note that specific shifts can vary with solvent and experimental conditions.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. tanta.edu.eg These methods are highly sensitive to the specific functional groups present in a molecule, making them invaluable for characterizing pyridinium propanesulfonate.

Fourier-Transform Infrared and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound. FTIR spectra are particularly useful for identifying polar functional groups, while Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

The FTIR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. The sulfonate group (SO₃⁻) gives rise to strong stretching vibrations, typically observed in the 1040–1180 cm⁻¹ region. The pyridinium ring is identified by its C–N⁺ stretching vibration, which appears in the range of 1630–1650 cm⁻¹. Additionally, aromatic C=C and C=N stretching vibrations of the pyridine ring are found between 1470 cm⁻¹ and 1645 cm⁻¹. rsc.orgpw.edu.pl The assignment of these vibrational modes is often aided by comparison with the known spectra of benzene (B151609) and its derivatives, using notations such as the Wilson notation to classify the modes. researchgate.netmdpi.com

Table 2: Key Vibrational Modes for this compound Derivatives. This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Sulfonate (SO₃⁻) | S=O Stretching | 1040 – 1180 | FTIR |

| Pyridinium (C–N⁺) | C–N⁺ Stretching | 1630 – 1650 | FTIR |

| Pyridinium Ring | C=C / C=N Stretching | 1470 – 1645 | FTIR / Raman |

| Aromatic C-H | C-H Stretching | 3000 - 3150 | FTIR / Raman |

Surface-Enhanced Raman Spectroscopy (SERS) and Confocal Raman Microscopy

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. clinmedjournals.org This enhancement allows for the detection of analytes at very low concentrations and provides detailed information about the molecule-surface interaction.

For pyridinium compounds, SERS has been effectively used to study their orientation at interfaces. By applying metal surface selection rules, the orientation of the pyridinium ring relative to the metal surface can be determined. nih.gov For instance, studies on isomeric pyridinium-based ionic liquids using Electrochemical SERS (E-SERS) have shown that the orientation can be influenced by the molecular structure, with some isomers adsorbing with the pyridinium ring perpendicular to the surface, while others lie flat. nih.gov This information is critical for understanding the behavior of these compounds in applications like catalysis and electroplating, where surface interactions are paramount. Confocal Raman microscopy can further provide spatially resolved chemical information, mapping the distribution of the compound on a surface.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. wikipedia.org It is an indispensable tool for studying reaction mechanisms that involve radical intermediates. bruker.comunipg.it

The chemical or electrochemical reduction of N-alkylpyridinium salts can lead to the formation of radical species. tandfonline.com Research has shown that ylides formed from the deprotonation of N-alkyl-substituted pyridinium salts can exhibit radical characteristics, showing distinct EPR spectra in both solution and solid states. rsc.org These radicals are often transient, but EPR spectroscopy, sometimes combined with spin-trapping techniques, allows for their identification and characterization. nih.govnih.gov

The EPR spectrum provides key parameters, including the g-factor and hyperfine splitting constants, which give insight into the electronic structure and the environment of the unpaired electron. For example, in a radical formed from a pyridinium derivative, the unpaired electron can delocalize onto the pyridine ring, and its interaction with nitrogen and hydrogen nuclei results in characteristic hyperfine splitting patterns. nih.gov Analysis of these patterns helps to confirm the identity and structure of the radical intermediate. tandfonline.com

Table 3: Representative EPR Parameters for a Pyridine-Derived Radical. This table is interactive. Click on the headers to sort.

| Parameter | Value | Description |

|---|---|---|

| g-factor | 2.0021 | Measures the interaction of the unpaired electron's magnetic moment with the applied magnetic field. |

| A(N) (Nitrogen) | 0.86 mT | Hyperfine splitting constant for the interaction with the nitrogen nucleus at position N(1). |

| A(H) (α-protons) | 0.98 mT | Hyperfine splitting constant for the interaction with protons at positions C(3) and C(5). |

| A(H) (β-protons) | 6.68 mT / 4.85 mT | Hyperfine splitting constants for the two inequivalent protons at position C(2). |

Data for a gamma-irradiated pyridinium tetrafluoroborate (B81430) sample, from reference nih.gov. These values serve as an example of the data obtainable for pyridinium-based radicals.

Integrated Spectroelectrochemical Techniques for Redox State Analysis

Spectroelectrochemistry combines spectroscopic and electrochemical methods into a single experiment, allowing for the simultaneous acquisition of spectral and electrochemical data. This integration provides a powerful means to study the structural and electronic changes that occur in a molecule as its oxidation state is varied. researchgate.net

In-situ IR Spectroelectrochemistry

In-situ IR spectroelectrochemistry is a technique that records IR spectra of a species at an electrode surface while the electrode potential is being controlled or scanned. This method is particularly valuable for identifying the products of electrochemical reactions and characterizing transient intermediates.

For pyridinium systems, spectroelectrochemical studies have been crucial in understanding their redox behavior. The electrochemical reduction of pyridinium derivatives can be monitored by observing spectral changes in real-time. rsc.org For instance, in situ UV-Vis-NIR spectroelectrochemical analysis has shown that the one-electron reduction of certain pyridinium compounds is accompanied by the appearance of new, strong absorption bands in the visible and near-infrared regions, which is characteristic of the formation of radical cations and other reduced species. rsc.orgrsc.org While direct reports on in-situ IR spectroelectrochemistry for this compound are not widespread, the principles are directly applicable. By monitoring the characteristic vibrational bands of the pyridinium ring and the sulfonate group during an electrochemical experiment, one could directly observe the structural changes associated with electron transfer, such as shifts in bond strengths and symmetries, providing a detailed picture of the redox state transformations. researchgate.net

EPR Spectroelectrochemistry

Electron Paramagnetic Resonance (EPR) spectroelectrochemistry is a powerful technique used to study radical species generated electrochemically. This method combines the electrochemical generation of paramagnetic species with the high sensitivity of EPR spectroscopy to detect and characterize these species. reading.ac.uk For this compound, this technique would be instrumental in studying its radical ions, which could be formed through oxidation or reduction of the pyridinium ring.

The process involves an optically transparent electrode (OTTLE) cell placed within an EPR spectrometer's cavity. reading.ac.uk By applying a potential, radical ions of this compound can be generated in situ, and their EPR spectrum can be recorded simultaneously. This allows for the direct observation of the electronic structure of the radical species, providing information on the distribution of the unpaired electron within the molecule.

Research Findings:

While specific EPR spectroelectrochemical studies on this compound are not extensively documented, research on related pyridinium derivatives provides a strong indication of the expected outcomes. Studies on various pyridinium compounds have shown that they can undergo reversible one-electron reduction processes to form stable radical cations. nih.govresearchgate.net The resulting EPR spectra would be expected to show hyperfine coupling to the nitrogen atom and the protons of the pyridinium ring.

The g-value and hyperfine coupling constants obtained from the EPR spectrum are characteristic of the radical's electronic environment. For the this compound radical, the sulfonate group is not expected to directly participate in the delocalization of the unpaired electron, which would primarily reside on the pyridinium ring. However, the electrostatic interaction with the negatively charged sulfonate group could subtly influence the electronic properties of the pyridinium radical cation.

The stability of the generated radicals can also be assessed using this technique. For some complex pyridinium systems, the radical cations have been found to be stable only at low temperatures, decomposing on a timescale of minutes at room temperature. reading.ac.uk EPR spectroelectrochemistry allows for the generation and study of such transient species under controlled temperature conditions. reading.ac.uk

Below is an illustrative table of the type of data that would be obtained from an EPR spectroelectrochemical study of a pyridinium-based radical.

| Parameter | Typical Value Range for Pyridinium Radicals | Information Gained |

| g-value | 2.002 - 2.004 | Electronic environment of the unpaired electron. |

| Hyperfine Coupling (aN) | 5 - 10 G | Interaction of the unpaired electron with the nitrogen nucleus. |

| Hyperfine Coupling (aH) | 1 - 6 G | Interaction of the unpaired electron with ring protons. |

Mass Spectrometry Techniques for Compound Characterization

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For an ionic compound like this compound, electrospray ionization (ESI) is a particularly suitable MS technique. researchgate.net

In ESI-MS, a solution of the sample is sprayed into the mass spectrometer, where the solvent is evaporated, and the ions are transferred into the gas phase. For this compound, one would expect to observe ions corresponding to the pyridinium cation and potentially the propanesulfonate anion or adducts.

Research Findings:

The characterization of pyridinium-based ionic liquids and other salts by mass spectrometry is well-established. acs.orgmdpi.com In the positive ion mode, the primary peak would correspond to the pyridinium cation. High-resolution mass spectrometry would allow for the confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to gain structural insights. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. For the pyridinium cation derived from this compound, fragmentation might involve the loss of the propane group or other cleavages of the alkyl chain. The study of PyC2H5+· isomers, for instance, has demonstrated the power of MS/MS in distinguishing between closely related structures through their unique fragmentation pathways. capes.gov.br

In the negative ion mode, the propanesulfonate anion would be detected. Its fragmentation could involve the loss of SO3 or cleavage of the propyl chain. The characterization of related sulfonated compounds has been successfully performed using these methods. researchgate.net

The following table illustrates the expected mass spectrometric data for this compound.

| Ion | Expected m/z (Monoisotopic) | Technique | Information Gained |

| [C5H5N-C3H6SO3H]+ | 204.0694 | ESI-MS (+) | Molecular weight of the intact ion pair. |

| [C5H5N-C3H7]+ | 122.0813 | ESI-MS (+) | Mass of the pyridinium cation with the propyl linker. |

| [C3H7O3S]- | 123.0065 | ESI-MS (-) | Mass of the propanesulfonate anion. |

| Fragmentation Products | Varied | ESI-MS/MS | Structural information based on fragmentation patterns. |

Interactions of Pyridinium Propanesulfonate in Complex Chemical and Biological Systems

Mechanisms of Molecular Recognition and Supramolecular Assembly

The self-assembly of pyridinium (B92312) propanesulfonate and its interaction with other molecules are governed by a concert of non-covalent forces. These interactions, including hydrogen bonding, halogen bonding, and host-guest complexation, are critical in the rational design of crystalline materials and functional supramolecular systems.

In the solid state, pyridinium propanesulfonate organizes into intricate three-dimensional networks primarily through hydrogen bonding. X-ray crystallography studies reveal that intermolecular O—H⋯O and N—H⋯O hydrogen bonds, along with weaker C—H⋯O interactions, are the dominant forces dictating the crystalline architecture. researchgate.net In hydrated crystal forms, water molecules often play a crucial structure-forming role, acting as bridges that connect the sulfonate groups of adjacent molecules through HOH···⁻O₃S hydrogen bonds. researchgate.net The pyridinium and sulfonate moieties create a zwitterionic structure that facilitates the formation of robust and complex hydrogen-bonding motifs, leading to stable, well-defined crystal lattices. researchgate.netbg.ac.rs The regulation of these hydrogen bonds can influence the alignment of the pyridinium rings, potentially enhancing properties like birefringence in related pyridine (B92270) sulfonate crystals. nih.gov

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

| O—H···O | Water (H) | Sulfonate (O) | Links molecules via water bridges, forming layers. researchgate.net |

| N—H···O | Pyridinium (N-H) | Sulfonate (O) | Connects zwitterionic components into a network. researchgate.net |

| C—H···O | Pyridinium/Alkyl (C-H) | Sulfonate (O) | Provides additional stability to the 3D network. researchgate.net |

The electron-deficient nature of the pyridinium ring allows it to participate in more specialized non-covalent interactions, such as halogen and chalcogen bonding, which are powerful tools for directing supramolecular assembly.

Halogen Bonding involves the interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. In pyridinium-containing structures, the positively charged ring enhances the σ-hole on an attached halogen substituent, making it a stronger halogen bond donor. nih.govresearchgate.net This interaction is highly directional and has been utilized in the design of co-crystals and for applications in affinity chromatography. nih.gov

Chalcogen Bonding is a similar non-covalent interaction involving chalcogen atoms like sulfur or selenium. Pyridinium-fused 1,2,4-selenadiazoles, for example, form supramolecular dimers exclusively through four-center Se···N chalcogen bonds. mdpi.comnih.gov The strength and directionality of these bonds, which can be supported by complementary halogen or hydrogen bonds, provide a robust strategy for engineering specific molecular assemblies in the solid state. mdpi.comnih.gov The electrostatic nature of the chalcogen bond is a key driver of this interaction. researchgate.net

| Bond Type | Donor Atom | Acceptor Atom/Group | Significance in Assembly |

| Halogen Bond | Halogen (e.g., I, Br) on a pyridinium scaffold | Lewis Base (e.g., N, O, Halide anion) | Directs crystal packing, enables affinity chromatography. nih.govresearchgate.net |

| Chalcogen Bond | Chalcogen (e.g., Se, S) in a heterocyclic system | Nitrogen or Oxygen | Promotes highly specific supramolecular dimerization. mdpi.comnih.gov |

The cationic pyridinium moiety of this compound makes it an ideal guest for various electron-rich macrocyclic hosts. This area of supramolecular chemistry explores the formation of stable complexes driven by non-covalent interactions within the confined space of a host molecule. rsc.orgresearchgate.net

Macrocyclic receptors such as pillararenes, cyclophanes, and aromatic oligoamides possess electron-rich cavities that can encapsulate cationic guests like the pyridinium ion. rsc.orgnih.govscielo.br The primary driving forces for this complexation are electrostatic interactions between the cationic guest and the host's electronegative cavity, supplemented by π-stacking, hydrophobic effects, and C-H···π interactions. nih.govnih.gov For instance, pyridinium-functionalized pillararenes have been shown to form stable host-guest complexes with drug molecules, a process that can be tuned by external stimuli like pH. scielo.br The stability and stoichiometry of these complexes are highly dependent on the size, shape, and electronic complementarity of the host and guest. nih.govresearcher.life

Biomolecular Interaction Dynamics and Stabilization Phenomena

In biological systems, this compound acts as a valuable chemical tool, particularly in the realm of protein science. Its zwitterionic and non-detergent properties allow it to modulate the stability and folding of biomolecules without disrupting their native structures.

The interaction of this compound with biomolecules is governed by its distinct chemical moieties. The positively charged pyridinium ring can engage in electrostatic interactions with anionic sites on proteins or the phosphate (B84403) backbone of nucleic acids, while the sulfonate group can interact with cationic residues.

Protein Binding: Pyridinium compounds can exhibit binding affinity for proteins, a property that can be modulated by incorporating different functional groups. nih.gov While specific binding studies on this compound are limited, its utility in protein refolding suggests transient, non-covalent interactions with unfolded or partially folded protein chains. google.comgoogle.com As a zwitterionic agent, it is thought to reduce non-specific aggregation by interacting with both charged and hydrophobic patches on the protein surface, thereby facilitating productive folding pathways. google.comnih.gov

Nucleic Acid Binding: Cationic pyridinium amphiphiles have been developed as effective agents for DNA binding and transfection. nih.gov The primary mechanism involves strong electrostatic attraction between the cationic pyridinium headgroup and the negatively charged phosphate backbone of DNA or RNA. nih.govnih.gov This interaction neutralizes the charge on the nucleic acid, allowing it to condense into a more compact structure. While the propanesulfonate tail of this compound would add a countervailing negative charge, the underlying principle of electrostatic attraction between the pyridinium ring and the nucleic acid backbone remains a plausible interaction mechanism.

One of the most significant applications of this compound is as a low-molecular-weight, non-detergent zwitterionic agent for protein refolding and stabilization. google.comnih.gov It is particularly effective in preventing protein aggregation during the renaturation of proteins expressed as inclusion bodies in bacteria. google.comgoogle.com

The compound 3-(1-pyridinio)-1-propanesulfonate (3-1-PPS) has been shown to facilitate the correct refolding of complex proteins, such as Bone Morphogenetic Proteins (BMPs). google.comgoogle.com In refolding protocols, it is used at relatively high concentrations (e.g., 1.0 M) to create a stabilizing environment that favors the formation of the native protein structure over aggregation. google.com For example, the refolding of BMP-13 from E. coli inclusion bodies was successfully achieved in the presence of 1.0 M 3-1-PPS, resulting in the formation of the correctly folded dimer. google.com Similarly, BMP-2 dimerization was observed at concentrations ranging from 0.05 to 1.7 M of 3-1-PPS. google.com This demonstrates its role in stabilizing folding intermediates and promoting the formation of native disulfide bonds.

| Protein | Application | Effective Concentration of 3-1-PPS | Outcome | Reference |

| BMP-13 | Renaturation from E. coli | 1.0 M | Formation of active dimer | google.com |

| BMP-2 | Renaturation from E. coli | 0.05 M - 1.7 M | Formation of active dimer | google.com |

The stabilizing effect of pyridinium-based polymers has also been observed for enzymes immobilized in polyelectrolyte complexes, where they can significantly enhance thermal stability. nih.gov This highlights the broad utility of the pyridinium scaffold in creating chemical environments conducive to maintaining protein structure and function.

Interactions with Cell Membranes and Translocation Mechanisms of Pyridinium Sulfobetaine (B10348) Polymers

Zwitterionic polymers, including those bearing this compound moieties, have demonstrated the ability to permeate the cell interior through an energy-independent pathway, bypassing the typical endocytic routes that often limit the cytoplasmic delivery of macromolecules. acs.orgfigshare.comnih.gov This direct penetration of the plasma membrane is a significant advantage for applications requiring access to the cell's cytoplasm. acs.orgfigshare.comnih.gov

The translocation of these polymers is a nuanced process, with minor alterations in the monomer structure and functional groups leading to substantial differences in their interaction with the plasma membrane. acs.orgfigshare.comnih.gov Research has shown that the capacity to cross the cell membrane is contingent on a delicate balance of several key interactions. acs.orgfigshare.comnih.gov These include dipole-dipole interactions, NH-π interactions, π-π stacking, cation-π interactions, and amide hydrogen bonding. acs.orgfigshare.comnih.gov The collective effect of these forces dictates the polymer's ability to efficiently permeate the cellular barrier.

A series of zwitterionic poly(methacrylamide) and poly(methacrylate) species containing a this compound group were investigated to elucidate their translocation mechanisms. acs.orgfigshare.comnih.gov The findings from these studies underscore the multifactorial nature of cell membrane permeation by these polymers.

Dipole-Dipole Interactions: The inherent zwitterionic nature of the this compound group results in a strong dipole moment. These dipoles can interact with the dipoles present in the lipid bilayer and membrane proteins, facilitating the initial association of the polymer with the cell surface. acs.orgresearchgate.net

NH-π Interactions: The interaction between an electron-rich π-system of an aromatic ring and a nearby amino group's proton is known as an NH-π interaction. colab.ws In the context of pyridinium sulfobetaine polymers, the pyridinium ring can act as the π-system, interacting with amine groups on the cell surface proteins, contributing to the adhesion and subsequent permeation. acs.orgcolab.ws The strength of this interaction can be significant, with examples like the benzene-pyridinium complex exhibiting a notable interaction energy. colab.ws

π-π Interactions: These interactions occur between aromatic rings, such as the pyridinium rings of the polymer and aromatic residues of membrane proteins. rsc.orgnih.gov This stacking of π-systems can contribute to the stabilization of the polymer-membrane complex, aiding in the translocation process. acs.org

Cation-π Interactions: The positively charged pyridinium ring can engage in strong, non-covalent interactions with the electron-rich π-electron clouds of aromatic amino acid residues (e.g., tryptophan, tyrosine, and phenylalanine) within membrane proteins. nih.govnih.gov These interactions are crucial for the function of many membrane proteins and can play a significant role in the binding and entry of pyridinium-containing polymers into the cell. nih.govnih.gov

The relative contributions of these interactions are summarized in the table below, based on findings from studies on pyridinium sulfobetaine polymers. acs.orgfigshare.comnih.gov

| Interaction Type | Role in Cellular Permeation | Key Interacting Moieties |

| Dipole-Dipole | Initial association with the cell surface | Zwitterionic sulfobetaine group and lipid bilayer/membrane proteins |

| NH-π | Adhesion to the cell surface | Pyridinium ring and amine groups on cell surface proteins |

| π-π | Stabilization of the polymer-membrane complex | Pyridinium rings and aromatic residues of membrane proteins |

| Cation-π | Binding to membrane proteins | Positively charged pyridinium ring and aromatic amino acid residues |

In addition to the interactions involving the pyridinium ring, the amide groups present in the backbone of poly(methacrylamide)-based pyridinium sulfobetaine polymers play a critical role in membrane interaction through hydrogen bonding. acs.org Hydrogen bonds are crucial in a multitude of biological processes and can significantly influence the interaction of polymers with cell membranes. nih.govnih.gov

Applications of Pyridinium Propanesulfonate in Advanced Materials Science and Engineering

Polymeric Materials for Functional Applications

Sulfonated Polyimides as Proton Exchange Membrane Constituents

Sulfonated polyimides (SPIs) are a promising class of materials for proton exchange membranes (PEMs) in fuel cells, offering a potential alternative to perfluorinated polymers like Nafion®. mdpi.comorientjchem.org The incorporation of sulfonic acid groups into the polyimide backbone is crucial for facilitating proton conduction. researchgate.net Pyridinium (B92312) propanesulfonate can be conceptualized as a functional component in the design of monomers for SPIs, where the sulfonate group provides the necessary proton conductivity.

The synthesis of SPIs often involves the polycondensation of sulfonated and non-sulfonated diamine monomers with a dianhydride. researchgate.netmrs-j.org While direct sulfonation of diamines is a common method, it can sometimes lead to polymers with reduced molecular weight and poor film-forming capabilities. kingston.ac.uk A strategic approach involves synthesizing sulfonated monomers beforehand, which can offer better control over the polymer architecture and properties. sfu.ca For instance, a sulfonated diamine monomer can be prepared and then copolymerized to create SPIs with controlled degrees of sulfonation. researchgate.net

The presence of the pyridinium moiety, in conjunction with the sulfonate group, can introduce acid-base interactions within the polymer matrix. researchgate.net This interaction can enhance the water stability of the membrane, a critical factor for the longevity and performance of fuel cells. researchgate.net Research has shown that SPIs containing pyridine (B92270) groups exhibit high thermal stability, with desulfonation temperatures exceeding 300°C, and possess good mechanical properties. researchgate.net Furthermore, these membranes have demonstrated high proton conductivity, in some cases comparable to or even exceeding that of Nafion® 117, particularly at high relative humidity. researchgate.net

The hydrolytic stability of SPIs is a significant concern, as the imide rings can be susceptible to hydrolysis, especially when sulfonic acid groups are directly attached to the polymer backbone. kingston.ac.uk Synthesizing SPIs from monomers where the sulfonate group is tethered to the main chain via a flexible spacer, such as the propanesulfonate group, can improve hydrolytic stability without compromising proton conductivity. sfu.ca

| Property | Value/Observation | Reference |

| Desulfonation Temperature | >300°C | researchgate.net |

| Young's Modulus | ~2.0 GPa | researchgate.net |

| Proton Conductivity | 0.23 S/cm (at 100% RH) | researchgate.net |

| Water Uptake | 30 wt%–75 wt% (at 80°C) | researchgate.net |

Zwitterionic Sulfobetaine (B10348) Polymers in Advanced Nanomaterials

Zwitterionic polymers, particularly polysulfobetaines, are a class of materials characterized by having both a cationic and an anionic group within the same monomer unit. wikipedia.org This structure imparts unique properties, most notably exceptional resistance to nonspecific protein adsorption and cell adhesion, leading to their widespread use in biomedical applications. wikipedia.orgresearchgate.net Pyridinium propanesulfonate serves as a key monomer in the synthesis of a specific class of these polymers.

Polymers derived from this compound monomers, such as poly(methacrylamide) and poly(methacrylate) species, have been investigated for their interactions with cell membranes. researchgate.netacs.org These zwitterionic polymers have demonstrated the ability to permeate the cell interior through an energy-independent pathway, bypassing the typical endocytic uptake that limits the efficacy of many nanomedicines. researchgate.netacs.orgnih.gov This direct penetration of the plasma membrane is a significant advantage for applications in drug delivery and cell engineering. acs.org

The mechanism of this membrane translocation is attributed to a delicate balance of intermolecular forces, including dipole-dipole interactions between the betaine (B1666868) moieties, NH-π interactions, π-π stacking, cation-π interactions, and hydrogen bonding. researchgate.netacs.org Minor structural variations in the monomer, such as the linkage between the this compound group and the polymer backbone, can have a dramatic effect on these interactions and, consequently, on the polymer's ability to cross the cell membrane. acs.org

Furthermore, some sulfobetaine polymers containing a pyridinium cation exhibit thermoresponsive behavior, specifically an upper critical solution temperature (UCST) in physiological salt conditions. researchgate.net This property is triggered by a shift from interpolymer dipole-dipole interactions to ion-dipole interactions and is influenced by the polymer's molecular weight and the specific structure of the side chains. researchgate.net This stimuli-responsive nature makes these materials promising for applications in drug delivery and regenerative medicine. researchgate.net

Aggregation-Induced Emission in Pyridinium-Based Luminophores

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.orgencyclopedia.pub This is in stark contrast to the aggregation-caused quenching (ACQ) typically observed in conventional luminophores. osi.lv Pyridinium-based compounds, including those with a propanesulfonate counter-ion, have emerged as a simple yet effective class of AIEgens (AIE-active luminogens). rsc.org

The AIE effect in pyridinium salts can be achieved through a straightforward protonation of pyridines with a strong acid. rsc.org The resulting pyridinium cation, paired with a suitable counter-ion, can exhibit significant emission in the aggregated or solid state. rsc.org The nature of the counter-ion plays a crucial role in the efficiency of the AIE, with studies showing that it can influence the intermolecular π⁺–π interactions between adjacent luminophore molecules in the crystal lattice. rsc.org

Research on various pyridinium salts has demonstrated that these compounds can show an increase in emission of up to 187 times in the crystalline state compared to in solution. osi.lv The mechanism behind this AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which closes non-radiative decay channels. encyclopedia.pub Single-crystal X-ray analyses have confirmed the presence of non-covalent intermolecular pyridinium–pyridinium and pyridinium–π interactions in the crystal structures of these AIEgens. osi.lv

Luminogens based on pyridinium structures have been synthesized and their photophysical properties investigated. mdpi.combeilstein-journals.org For example, donor-acceptor molecules incorporating a pyridine ring have been shown to be highly emissive in the solid state. mdpi.com The position of the nitrogen atom in the pyridine ring can affect the molecular configuration and conjugation, leading to different photophysical properties. mdpi.com

| AIE System | Key Feature | Finding | Reference |

| Protonated Pyridines | Simple AIEgen formation | Efficient AIE achieved through protonation with a strong acid. | rsc.org |

| Pyridinium Salts with Carbazole | High emission increase | Up to 187-fold increase in emission in the crystal state. | osi.lv |

| Phenylmethylene Pyridineacetonitrile Derivatives | Positional isomerism effect | The substitution position of the pyridine ring influences photophysical properties. | mdpi.com |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | AIEE in aqueous media | Compounds with electron-withdrawing groups showed significant fluorescence enhancement in water. | beilstein-journals.org |

Catalytic Systems in Organic Transformations

The unique electronic and structural properties of this compound have led to its application in various catalytic systems, influencing a range of organic transformations. Its utility spans from acting as a Brønsted acidic ionic liquid to modulating the activity of transition metal catalysts.

Brønsted Acidic Ionic Liquid Catalysis

This compound is a precursor for the synthesis of Brønsted acidic task-specific ionic liquids (TSILs). sigmaaldrich.comsigmaaldrich.cn These ionic liquids possess a sulfonic acid group, which imparts acidic properties, making them effective catalysts for various acid-catalyzed reactions. sigmaaldrich.comresearcher.lifescielo.br

A notable application is in the dehydration of glycerol (B35011) to acrolein, where a combination of 3-(1-Pyridinio)-1-propanesulfonate with sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) acts as a Brønsted acid ionic liquid catalyst. sigmaaldrich.com Similarly, a novel pyridinium propyl sulfonic acid ionic liquid catalyst, [PSna][HSO₄], synthesized from niacin and 1,3-propane sultone, has shown high efficiency in the conversion of furfuryl alcohol to ethyl levulinate. nih.gov This catalyst demonstrated a 97.79% conversion of furfuryl alcohol and a 96.10% yield of ethyl levulinate at 110 °C. researcher.lifenih.gov The enhanced catalytic performance is attributed to the high density of Brønsted acid sites. nih.gov

These pyridinium-based acidic ionic liquids offer several advantages, including ease of handling, potential for recyclability, and tunable physicochemical properties. researchgate.net They have been successfully employed in multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones and the synthesis of pyrano[2,3-c]pyrazoles. scielo.br

Transition Metal Catalysis Modulation (e.g., Olefin Metathesis, Heck Coupling)

This compound and its derivatives find application in modulating the activity and selectivity of transition metal catalysts. The pyridinium salt structure can act as a ligand or a component of a ligand system, influencing the electronic and steric environment of the metal center. sioc-journal.cn

In the realm of olefin metathesis, 3-(1-Pyridinio)-1-propanesulfonate is used in the preparation of molybdenum imido alkylidene N-heterocyclic carbene (NHC) catalysts. sigmaaldrich.com These catalysts are effective in biphasic olefin metathesis, a process that allows for easier separation of the catalyst from the reaction products. sigmaaldrich.com

While direct evidence for the use of this compound in Heck coupling is limited in the provided context, the versatile reactivity of pyridinium salts in organic synthesis suggests their potential to influence such transition metal-catalyzed cross-coupling reactions. sioc-journal.cn The electronic nature of the pyridinium ring can be tuned by substituents, which in turn can affect the catalytic cycle of reactions like Heck coupling. For instance, the introduction of a lipid chain and a nitro group to pyridinium p-toluenesulfonate significantly improved its catalytic activity in esterification reactions, demonstrating the principle of catalyst modulation through structural modification of the pyridinium salt. nih.gov

Homogeneous Catalysis by Metal Complexes of Non-Innocent Ligands

In coordination chemistry, a non-innocent ligand is one where the oxidation state is ambiguous, and the ligand can actively participate in redox processes within a metal complex. wikipedia.org Pyridine-based ligands are known to exhibit non-innocent behavior, acting as more than just spectator ligands in catalytic cycles. nih.govresearchgate.net

While this compound itself is a zwitterion, the pyridine moiety can be incorporated into more complex ligand frameworks that display non-innocent characteristics. For example, pyridine-derived pincer ligands have been shown to facilitate cooperative catalysis, where the ligand is actively involved in the transformation. nih.gov This can involve processes like deprotonation and dearomatization of the pyridine ring. google.com

The ability of the pyridine ring to accept electrons makes it a potential redox-active component in a ligand. researchgate.net In the context of catalysis, this non-innocent behavior can provide additional redox equivalents to a metal center, enabling challenging transformations. wikipedia.org For instance, in certain iron-porphyrin catalyzed CO₂ reduction reactions, the non-innocent porphyrin ligand stores reducing equivalents that are then transferred to the metal center during the catalytic cycle. nih.gov Although not directly involving this compound, this illustrates the principle of how a heterocyclic ring system, like pyridine, can function as a non-innocent ligand in catalysis. The development of metal complexes with ligands derived from or incorporating the this compound structure could lead to novel catalytic systems with unique reactivity.

Interfacial Chemistry and Surface Modification in Advanced Materials

The unique zwitterionic nature of this compound, possessing both a cationic pyridinium ring and an anionic sulfonate group, makes it a compelling candidate for modifying the interfacial properties of advanced materials. This structure facilitates a range of interactions, including electrostatic binding and the formation of interfacial dipoles, which are crucial for applications in thin-film technologies and optoelectronics.

Ion Binding in Thin Films and Electroanalytical Applications

Zwitterionic compounds, or inner salts, like this compound, represent a special class of polyampholytes where anionic and cationic groups are located on the same monomer unit. d-nb.info This structure leads to strong intramolecular and intermolecular coulomb interactions, high hydrophilicity, and a unique behavior in solution that shares similarities with polar non-ionic polymers. d-nb.info These characteristics are leveraged in the creation of functional thin films with specific ion-binding and transport properties.

The stability and ionic properties of this compound make it suitable for use in electrochemical applications, such as in the formulation of hybrid gel electrolytes. Research into related compounds, such as poly{pyrrole-co-[3-(pyrrol-1-yl)propanesulfonate]}, demonstrates the utility of the propanesulfonate moiety in creating electronically conducting ionomer films capable of ion binding. acs.org In electroanalytical chemistry, these films are valuable for their ability to preconcentrate target ions at an electrode surface, enhancing detection sensitivity.

The application of zwitterionic materials extends to nanofiltration membranes, where thin films composed of ion pairs can bind significant amounts of water, facilitating higher water flux. mdpi.com The structure of this compound is also utilized in electroplating, where it can act as a leveling agent, adsorbing onto surfaces to promote uniform metal deposition. chemicalbook.com

| Application Area | Material/Method | Key Finding | Source(s) |

| Electroanalytical Chemistry | Hybrid gel electrolytes | The compound's stability and ionic properties are suitable for electrochemical device applications. | |

| Thin-Film Ion Binding | Poly{pyrrole-co-[3-(pyrrol-1-yl)propanesulfonate]} films | Demonstrates the ability of the sulfonate group to create ion-binding sites within a conductive polymer film. | acs.org |

| Nanofiltration | Zwitterionic thin films | The high density of ion pairs allows for binding large amounts of water, increasing membrane water flux. | mdpi.com |

| Electroplating | Nickel plating additive | Acts as a leveling agent to improve surface finish and reduce dendritic growth. | chemicalbook.com |

Pyridine-Based Hole Transport Materials in Optoelectronic Devices

In the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the efficient transport of charge carriers (holes and electrons) is paramount for device performance. Pyridine derivatives have emerged as a significant class of materials for this purpose, serving as both electron transporting materials (ETMs) and hole-transporting materials (HTMs). rsc.org The incorporation of pyridine-based compounds can enhance power conversion efficiency and stability in PSCs by improving open-circuit voltage and film uniformity. rsc.org Rationally functionalized pyridines show excellent potential for hole extraction and transport in various optoelectronic applications. nih.govacs.org

This compound, referred to as PPS in some literature, has been effectively used as an interfacial modifier in perovskite solar cells to enhance performance and stability. rsc.orgacs.org One key strategy involves using PPS to modify the tin oxide (SnO₂) electron transport layer (ETL). rsc.org The zwitterionic nature of PPS creates interfacial dipoles that shift the work function of the ETL, leading to more efficient charge extraction and a greater built-in potential. rsc.org This modification also helps to suppress charge recombination at the ETL/perovskite interface. rsc.org

Furthermore, PPS has been employed to create a "chemical bridge" at the interface between the perovskite layer and the hole transport layer. acs.org In one study, PPS molecules were shown to couple with the poly(triarylamine) (PTAA) hole conductor via π–π stacking between the pyridinium ring and the phenyl groups of PTAA. acs.org Simultaneously, the sulfonate group at the other end of the PPS molecule anchors to the perovskite through a strong S=O···Pb coordination bond. acs.org This multifunctional bridge effectively suppresses charge carrier recombination at this critical interface. acs.org

Beyond improving charge transport, the pyridinium moiety also plays a crucial role in defect passivation. The positively charged atoms in the zwitterion can passivate lead-iodide (Pb-I) antisite defects, which are common in perovskite films and detrimental to device stability and performance. rsc.orgmdpi.com By passivating these surface defects, PPS contributes to achieving higher device efficiencies and mitigating hysteresis. acs.org The use of PPS as a modifier in a dopant-free HTL system resulted in a PSC with a power conversion efficiency of 20.5%, a record for dopant-free polymeric HTLs using green solvents at the time. rsc.org

| Device | Role of this compound (PPS) | Performance Impact | Source(s) |

| Perovskite Solar Cell (PSC) | SnO₂ Electron Transport Layer Modifier | Forms interfacial dipoles, improves charge extraction, suppresses recombination, passivates defects. | rsc.org |

| Inverted Perovskite Solar Cell | Interfacial "Chemical Bridge" (PTAA/Perovskite) | Suppresses charge carrier recombination at the interface via π-π stacking and coordination bonds. | acs.org |

| Perovskite Solar Cell | Defect Passivator | Passivates Pb-I antisite defects, reducing non-radiative recombination and improving stability. | rsc.orgmdpi.com |

| Perovskite Solar Cell | Additive in Perovskite Layer | Effectively passivates surface defects, leading to an efficiency of up to 21.7% with negligible hysteresis. | acs.org |

Computational Chemistry and Theoretical Modeling of Pyridinium Propanesulfonate

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic characteristics and reactive nature of pyridinium (B92312) propanesulfonate. Density Functional Theory (DFT) is a particularly powerful tool for these investigations, offering a balance between computational cost and accuracy.

DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions susceptible to electrophilic or nucleophilic attack. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Theoretical studies on related pyridinium compounds have demonstrated the utility of DFT in predicting their reactivity. For instance, calculations on various pyridinium derivatives have been used to determine their pKa values and to study their involvement in chemical reactions. These studies often involve mapping the molecular electrostatic potential (MEP) to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites of interaction.

Table 1: Calculated Electronic Properties of Pyridinium Derivatives using DFT

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridinium | -7.85 | -3.21 | 4.64 |

| 3-methylpyridinium | -7.69 | -3.15 | 4.54 |

| 4-dimethylaminopyridinium | -5.98 | -2.13 | 3.85 |

| 2,6-dimethylpyridinium | -7.52 | -3.01 | 4.51 |